- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,
Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)
935455-28-0 structure
Product Name:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
كاس عدد:935455-28-0
وسط:C4H10ClNO2S
ميغاواط:171.6456990242
MDL:MFCD28952871
CID:2356444
PubChem ID:67205227
Update Time:2025-06-11
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
- MGZQMSFXPSKBDY-WCCKRBBISA-N
- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride
- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride
- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)
- C12856
- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL
- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1
- EN300-7614021
- AKOS026675629
- PS-8682
- SCHEMBL1901330
- (3S)-1,1-dioxothiolan-3-amine;hydrochloride
- 935455-28-0
- CS-B0940
- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
- HY-20629
- MFCD28952871
- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride
-
- MDL: MFCD28952871
- نواة داخلي: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
- مفتاح Inchi: MGZQMSFXPSKBDY-WCCKRBBISA-N
- ابتسامات: O=S1(CC[C@H](N)C1)=O.Cl
حساب السمة
- نوعية دقيقة: 171.0120774g/mol
- النظائر كتلة واحدة: 171.0120774g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 9
- تدوير ملزمة العد: 0
- تعقيدات: 167
- رابطة تساهمية وحدة العد: 2
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 68.5
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006120-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 250mg |
476.89 USD | 2021-06-01 | |
| abcr | AB526103-100 mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; . |
935455-28-0 | 100mg |
€592.60 | 2023-06-14 | ||
| abcr | AB526103-250 mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; . |
935455-28-0 | 250mg |
€1098.50 | 2023-06-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 1g |
¥6868.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 100mg |
¥2058.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 250mg |
¥3438.0 | 2021-09-07 | ||
| Alichem | A169006120-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 1g |
$1350.00 | 2023-08-31 | |
| Chemenu | CM324864-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 100mg |
$292 | 2024-07-19 | |
| Chemenu | CM324864-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 250mg |
$508 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1191268-1g |
(S)-3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride |
935455-28-0 | 95% | 1g |
$1760 | 2024-07-19 |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
المراجع
- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol
المراجع
- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
المراجع
- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
المراجع
- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
المراجع
- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux
المراجع
- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
المراجع
- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
المراجع
- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
المراجع
- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
رقم الطلب:A1193103
حالة المخزون:in Stock
كمية:250mg/1g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 02:20
الأسعار ($):174.0/694.0
بريد إلكتروني:sales@amadischem.com
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride الوثائق ذات الصلة
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
نقاء:99%/99%
كمية:250mg/1g
الأسعار ($):174.0/694.0